molecular formula C19H17F2N3OS B7006879 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide

Cat. No.: B7006879
M. Wt: 373.4 g/mol
InChI Key: AHXZXOUZRQHDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiazole ring, a cyanophenyl group, and a difluorobicycloheptanyl moiety, making it a subject of study for its chemical reactivity and biological activities.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c20-19(21)15-3-1-2-8-18(15,19)9-16(25)24-17-23-14(11-26-17)13-6-4-12(10-22)5-7-13/h4-7,11,15H,1-3,8-9H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXZXOUZRQHDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C2(F)F)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone, which allows for the rapid and sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells via caspase activation . The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(7,7-difluoro-1-bicyclo[410]heptanyl)acetamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.